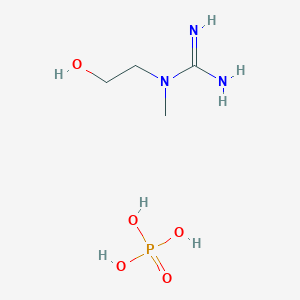
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid is a chemical compound that features a guanidine group substituted with a hydroxyethyl and a methyl group, along with a dihydrogen phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid typically involves the reaction of 1-methylguanidine with 2-chloroethanol in the presence of a base, followed by phosphorylation with phosphoric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: A polar solvent such as water or ethanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Reactant Purity: High-purity reactants to minimize impurities.
Reaction Control: Automated systems to control temperature, pH, and reaction time.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The guanidine group can be reduced to form amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-oxoethyl)-1-methylguanidine dihydrogen phosphate.
Reduction: Formation of 1-(2-aminoethyl)-1-methylguanidine dihydrogen phosphate.
Substitution: Formation of various substituted guanidine derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the guanidine group can interact with negatively charged residues. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)-1-methylguanidine phosphate
- 1-(2-Hydroxyethyl)-1-methylguanidine sulfate
- 1-(2-Hydroxyethyl)-1-methylguanidine nitrate
Uniqueness
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C4H14N3O5P |
|---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-1-methylguanidine;phosphoric acid |
InChI |
InChI=1S/C4H11N3O.H3O4P/c1-7(2-3-8)4(5)6;1-5(2,3)4/h8H,2-3H2,1H3,(H3,5,6);(H3,1,2,3,4) |
InChI Key |
CIRFYLARDGPSMV-UHFFFAOYSA-N |
SMILES |
CN(CCO)C(=N)N.OP(=O)(O)O |
Canonical SMILES |
CN(CCO)C(=N)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















